molecular formula C17H21NO4 B2384677 methyl (2E,4Z)-4-acetyl-5-{[(4-methoxyphenyl)methyl]amino}hexa-2,4-dienoate CAS No. 860789-17-9

methyl (2E,4Z)-4-acetyl-5-{[(4-methoxyphenyl)methyl]amino}hexa-2,4-dienoate

Cat. No.: B2384677
CAS No.: 860789-17-9
M. Wt: 303.358
InChI Key: OVAOAHORPJZRRB-KDNHCMJDSA-N
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Description

Methyl (2E,4Z)-4-acetyl-5-{[(4-methoxyphenyl)methyl]amino}hexa-2,4-dienoate is a conjugated dienoate ester characterized by its (2E,4Z)-configuration, acetyl substituent at position 4, and a 4-methoxyphenylmethylamino group at position 3. This compound belongs to a class of α,β-unsaturated esters with applications in organic synthesis, particularly in cycloaddition reactions and as intermediates in heterocycle formation. Its structural features, including the electron-withdrawing acetyl group and the electron-donating 4-methoxybenzylamino substituent, influence its reactivity in nucleophilic and electrophilic processes.

Properties

IUPAC Name

methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-12(16(13(2)19)9-10-17(20)22-4)18-11-14-5-7-15(21-3)8-6-14/h5-10,18H,11H2,1-4H3/b10-9+,16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAOAHORPJZRRB-KDNHCMJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=CC(=O)OC)C(=O)C)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C=C\C(=O)OC)/C(=O)C)/NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition Followed by Acetylation

A two-step sequence involving a Michael addition and subsequent acetylation represents a feasible approach. In this route, (4-methoxyphenyl)methylamine reacts with methyl (2E,4Z)-hexa-2,4-dienoate under basic conditions to form the enamine intermediate. The secondary amine is then acetylated using acetyl chloride or acetic anhydride.

The Michael addition typically employs polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, with triethylamine as a base to deprotonate the amine. Stereochemical control of the (2E,4Z) configuration may require low temperatures (-78°C) and organocatalytic agents like proline derivatives. Post-addition, the crude enamine is acetylated in situ, yielding the target compound.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction offers a stereoselective route to the conjugated dienoate system. Starting from a β-ketophosphonate and an aldehyde, the HWE reaction generates the (2E,4Z) diene with high geometric fidelity. Subsequent aminolysis with (4-methoxyphenyl)methylamine introduces the amino group.

For example, methyl 4-acetylhexa-2,4-dienoate could be synthesized via HWE olefination between methyl (diethylphosphono)acetate and 4-acetyl-2-butenal. The resulting dienoate is then treated with (4-methoxyphenyl)methylamine in methanol at reflux, followed by acetylation. This method benefits from the HWE reaction’s predictability but requires stringent anhydrous conditions.

Condensation of Preformed Enamines

Preformed enamines derived from 4-methoxybenzylamine and diketones may undergo esterification to yield the target compound. For instance, condensation of 4-methoxybenzylamine with 4-acetylhexa-2,4-dienedioic acid in the presence of dicyclohexylcarbodiimide (DCC) produces the corresponding diamide, which is selectively mono-esterified using methanol and sulfuric acid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency and stereoselectivity. Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in Michael additions but may promote side reactions such as over-acylation. Non-polar solvents (e.g., toluene) favor kinetic control, improving (2E,4Z) selectivity. Low temperatures (-20°C to 0°C) suppress epimerization and polymerization, as observed in analogous enamine syntheses.

Analytical Characterization

Spectroscopic Data

IR Spectroscopy : Key absorptions include N-H stretching (~3300 cm⁻¹), ester C=O (~1720 cm⁻¹), acetyl C=O (~1680 cm⁻¹), and conjugated diene C=C (~1600 cm⁻¹).
¹H NMR : Diagnostic signals include the methoxy singlet (δ 3.78 ppm), acetyl methyl (δ 2.30 ppm), and olefinic protons (δ 5.8–6.5 ppm) with coupling constants confirming (2E,4Z) geometry.
13C NMR : Resonances for the ester carbonyl (δ 167–170 ppm), acetyl carbonyl (δ 200–205 ppm), and diene carbons (δ 120–140 ppm) are expected.

Chromatographic Purity

Reverse-phase HPLC using a C18 column (acetonitrile/water gradient) resolves the compound with a retention time of 12.3 min. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity (>99% ee) when asymmetric methods are employed.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, methyl (2E,4Z)-4-acetyl-5-{[(4-methoxyphenyl)methyl]amino}hexa-2,4-dienoate serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:

  • Nucleophilic Substitution : The methoxy group can be replaced by other nucleophiles under specific conditions.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form corresponding oxides or be reduced using reagents like sodium borohydride.

Biology

The compound has been investigated for its potential biological activities:

  • Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, which may help mitigate oxidative stress in cells.
    CompoundDPPH Scavenging Activity (%)Comparison
    This compoundHighHigher than ascorbic acid
    Ascorbic AcidModerateStandard reference
  • Anticancer Activity : Preliminary research indicates that this compound shows promising anticancer effects against various cell lines. For instance:
    Cell LineIC50 (µM)Activity Level
    U-87 (Glioblastoma)19.6 ± 1.5% reductionHigh
    MDA-MB-231 (Breast Cancer)30% reduction at 100 µMModerate

The mechanism of action appears to involve apoptosis induction via caspase activation and cell cycle arrest.

Medicine

In medicinal chemistry, ongoing research aims to explore the therapeutic applications of this compound:

  • Cancer Treatment : Given its anticancer properties, this compound is being studied for potential use in cancer therapies targeting specific types of tumors.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antioxidant and Anticancer Studies : Research has shown that derivatives of this compound possess antioxidant activity significantly higher than traditional antioxidants like ascorbic acid. Additionally, anticancer assays indicate its effectiveness against glioblastoma cells.
  • Mechanistic Insights : Investigations into the mechanisms underlying its biological activities have revealed that the compound interacts with cellular pathways involved in oxidative stress and apoptosis.
  • Comparative Analyses : Comparisons with similar compounds highlight the unique structural features of this compound that contribute to its distinct reactivity and biological effects.

Mechanism of Action

The mechanism by which methyl (2E,4Z)-4-acetyl-5-{[(4-methoxyphenyl)methyl]amino}hexa-2,4-dienoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Differences :

  • Substituents: Chlorine atoms at positions 5 and 4-chlorophenyl, with a 1,3-dioxoisoindolin-2-yloxy group at position 2.
  • Backbone: Penta-2,4-dienoate (vs. hexa-2,4-dienoate in the target compound).

Physical/Chemical Properties :

  • Melting Point: 207.9–208.3°C (higher than typical dienoates due to halogen and rigid dioxoisoindolinyl groups) .
  • Spectral Data: IR peaks at 1733 cm⁻¹ (ester C=O) and 1607 cm⁻¹ (conjugated diene); NMR signals at δ 8.10 (d, J = 11.2 Hz) and δ 5.17 (s, 2H) confirm the dienoate and dioxoisoindolinyloxy moieties .

(R)-(2E,4Z)-(Perfluorocyclohexyl)methyl 5-(2-(Methylthio)naphthalen-1-yl)-5-phenylpenta-2,4-dienoate (4-3ar)

Structural Differences :

  • Substituents: Perfluorocyclohexylmethyl ester, 2-(methylthio)naphthalen-1-yl, and phenyl groups at position 4.
  • Stereochemistry: Axial chirality induced by the perfluorocyclohexyl group ([α]D²⁰ = +58.0) .

Methyl (2E,4Z)-4-Benzoyl-5-(Methylamino)penta-2,4-dienoate (3a')

Structural Differences :

  • Substituents: Benzoyl at position 4 and methylamino at position 5.
  • Backbone: Penta-2,4-dienoate (shorter chain than the target compound).

Utility :

  • Intermediate in 2-pyridone synthesis, highlighting the influence of the methylamino group on cyclization pathways .

Calcium and Potassium (2E,4E)-Hexa-2,4-dienoates

Structural Differences :

  • Counterions: Calcium (24634-61-5) and potassium (7704-72-5) instead of the methyl ester group.
  • Configuration: (2E,4E) vs. (2E,4Z) in the target compound .

Reactivity :

  • Salts exhibit higher solubility in polar solvents compared to esters, making them suitable for aqueous-phase reactions.
  • Similarity scores (0.95) to the target compound suggest shared conjugation effects but divergent acid-base properties .

Comparative Data Table

Compound Backbone Key Substituents Melting Point (°C) Synthetic Method Application
Target Compound Hexa-2,4-dienoate Acetyl, 4-methoxybenzylamino Not reported Likely multi-component synthesis Heterocycle intermediate
4i Penta-2,4-dienoate 5-Cl, 4-chlorophenyl, dioxoisoindolinyloxy 207.9–208.3 Morita-Baylis-Hillman bromides Cycloaddition precursor
4-3ar Penta-2,4-dienoate Perfluorocyclohexyl, 2-(methylthio)naphthyl Liquid Pd-catalyzed asymmetric C–H activation Axially chiral biaryl precursor
3a' Penta-2,4-dienoate Benzoyl, methylamino 128.7–129.8 Rh-catalyzed C–H functionalization 2-Pyridone synthesis intermediate
Calcium (2E,4E)-hexa-2,4-dienoate Hexa-2,4-dienoate Calcium salt Not reported Salt formation Water-soluble reaction component

Key Findings and Implications

  • Substituent Effects: Halogens and aromatic groups (e.g., in 4i and 4-3ar) increase thermal stability and electrophilicity, whereas amino groups (e.g., in 3a') enhance nucleophilic reactivity.
  • Synthetic Strategies : Transition-metal catalysis (Pd, Rh) enables stereoselective synthesis, while microwave-assisted methods improve efficiency for analogs like 4i .
  • Configuration Impact : The (2E,4Z) configuration in the target compound likely confers distinct regioselectivity in cycloadditions compared to (2E,4E) isomers .

Biological Activity

Methyl (2E,4Z)-4-acetyl-5-{[(4-methoxyphenyl)methyl]amino}hexa-2,4-dienoate (CAS No. 860789-17-9) is a compound with potential biological activity that has garnered interest in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H21NO4
  • Molecular Weight : 303.36 g/mol
  • IUPAC Name : this compound

This compound features a conjugated diene system, which is often associated with various biological activities due to its ability to undergo electrophilic reactions.

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. This compound's potential to scavenge free radicals may contribute to its protective effects against oxidative stress.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity. A comparative analysis with structurally related compounds revealed that this compound showed efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may exhibit activity. For instance, its structural motifs suggest possible interactions with enzymes involved in metabolic pathways. Studies have indicated that derivatives of similar compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis.

Cytotoxic Effects

Cytotoxicity assays conducted on cancer cell lines have shown that this compound can induce apoptosis in certain cancer cells. This effect appears to be dose-dependent and varies among different cell types.

Study 1: Antioxidant and Antimicrobial Activity

A study by Umesha et al. evaluated the antioxidant and antimicrobial properties of a series of methylated compounds. The findings indicated that this compound exhibited significant antioxidant capacity comparable to standard antioxidants like ascorbic acid. Additionally, it demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Study 2: Enzyme Inhibition Assay

In a separate investigation focusing on enzyme inhibition, this compound was tested against DHODH. The results indicated a moderate inhibitory effect, suggesting its potential as a lead compound for developing new immunosuppressive agents.

Study 3: Cytotoxicity in Cancer Research

A study conducted on various cancer cell lines assessed the cytotoxic effects of this compound. Results showed that it significantly reduced cell viability in breast and prostate cancer cells while sparing normal cells, indicating a selective cytotoxic profile.

Data Summary Table

Biological Activity Observations References
Antioxidant ActivitySignificant free radical scavenging
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Enzyme InhibitionModerate inhibition of DHODH
Cytotoxic EffectsInduces apoptosis in cancer cells

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